Butylanthranilat

Übersicht

Beschreibung

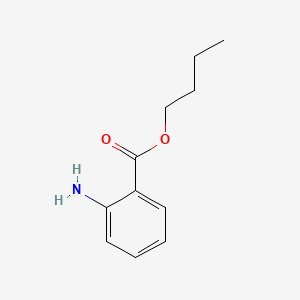

Butyl anthranilate (BA) is an organic compound and a derivative of anthranilic acid. It is a colorless liquid that has a fruity, grape-like odor. The compound has a variety of applications in the fields of food flavorings, fragrances, and pharmaceuticals. It is also used in the manufacture of dyes, plastics, and rubber. As a flavoring agent, BA is used in a variety of food products, including candy, ice cream, and baked goods. As a fragrance, it is used in cosmetics, perfumes, and soaps. In the pharmaceutical industry, it is used as an antispasmodic and anti-inflammatory agent.

Wissenschaftliche Forschungsanwendungen

Entwicklung von Mückenabwehrmitteln

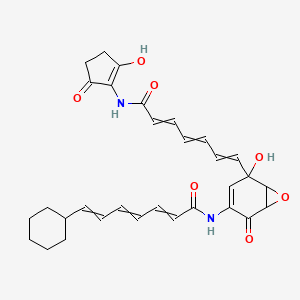

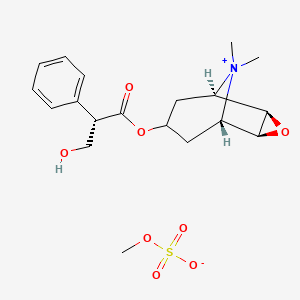

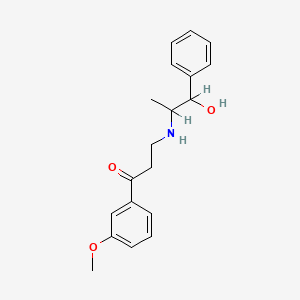

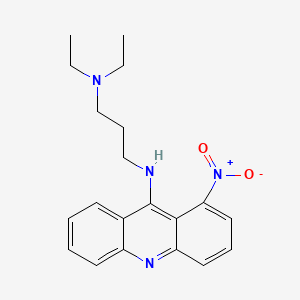

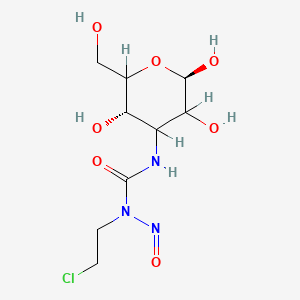

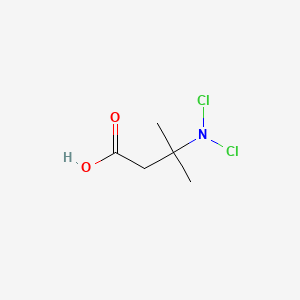

Butylanthranilat: wurde als wirksames Abwehrmittel gegen Drosophila melanogaster identifiziert und wird derzeit für den Einsatz am Menschen als Mückenabwehrmittel bewertet {svg_1}. Es weist eine ähnliche Struktur wie andere Abwehrmittel auf und zielt auf die gleichen Neuronen ab, die auf DEET reagieren, was es zu einem vielversprechenden Kandidaten für nicht-toxische, biobasierte Mückenabwehrmittel macht {svg_2}.

Geschmacksstoffe in der Tierernährung

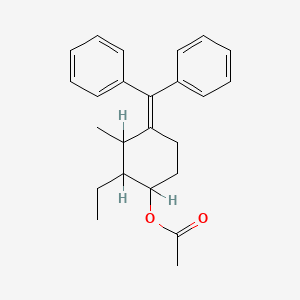

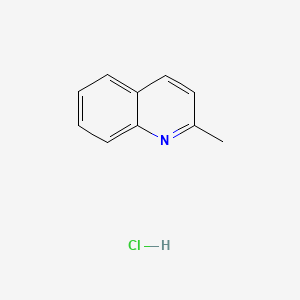

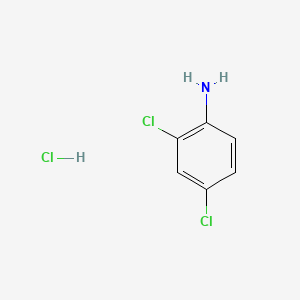

Im Bereich der Tierfuttermittel gehört This compound zu einer Gruppe von Geschmacksstoffen, die als Anthranilatderivate bekannt sind. Diese Verbindungen werden verwendet, um die Akzeptanz von Futter für verschiedene Tierarten zu verbessern. Die Sicherheit und Wirksamkeit dieser Derivate wurde bewertet, um sicherzustellen, dass sie keine Risiken für die Zielarten, die Verbraucher oder die Umwelt darstellen {svg_3}.

Pflanzenschutz

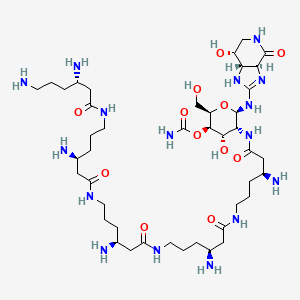

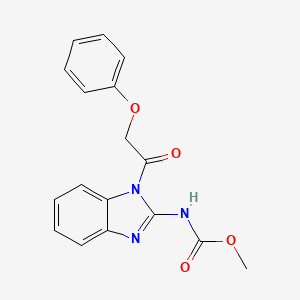

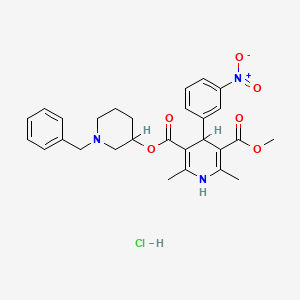

This compound: hat sich als wirksam erwiesen, um die gefleckte Flügel-Drosophila, ein bedeutender Schädling in der Landwirtschaft, abzuwehren. Es gilt als sicheres Abwehrmittel, das Früchte wie Blaubeeren vor Schäden durch diesen Schädling schützen kann, was möglicherweise eine Strategie zur Kontrolle und Steigerung der Produktivität von Feldfrüchten bietet {svg_4}.

Pharmazeutische Referenzstandards

In der Pharmazie wird This compound als Referenzstandard in Qualitätsprüfungen und -assays verwendet, wie in den USP-Kompendien festgelegt. Dies stellt die Stärke, Qualität, Reinheit und Identität von pharmazeutischen Produkten sicher {svg_5}.

Umweltfreundliche Schädlingsbekämpfung

Die Forschung hat gezeigt, dass This compound als umweltfreundliche Alternative zu synthetischen Chemikalien zur Bekämpfung von Mückenvektoren dienen kann. Seine larviziden und abwehrenden Wirkungen wurden mit anderen nicht-toxischen Chemikalien verglichen, was sein Potenzial in umweltfreundlichen Schädlingsbekämpfungsstrategien hervorhebt {svg_6}.

Wirkmechanismus

Target of Action

Butyl anthranilate is primarily used as a mosquito repellent . It targets the olfactory system of mosquitoes, specifically the neurons that respond to DEET . These receptors are located on part of the antennae known as the Sacculus .

Mode of Action

Butyl anthranilate interacts with its targets by activating specific receptors in the mosquito’s olfactory system . This interaction disrupts the mosquito’s ability to detect human scent, thereby repelling them .

Biochemical Pathways

Butyl anthranilate is an ester of anthranilic acid . Anthranilic acid is a precursor in the biosynthesis of tryptophan, an essential amino acid . Anthranilate phosphoribosyltransferase (AnPRT) catalyzes the second committed step in tryptophan biosynthesis, in which a phosphoribosyl group is transferred from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA) .

Pharmacokinetics

As a topical repellent, it is likely that butyl anthranilate is primarily absorbed through the skin and distributed locally at the site of application .

Result of Action

The primary molecular effect of butyl anthranilate is the activation of specific olfactory receptors in mosquitoes, leading to a disruption in their ability to detect human scent . This results in a decrease in mosquito bites, thereby reducing the transmission of mosquito-borne diseases .

Action Environment

The efficacy and stability of butyl anthranilate can be influenced by environmental factors such as temperature, humidity, and wind speed. For example, higher temperatures may increase the volatility of the compound, potentially reducing its effectiveness . Additionally, butyl anthranilate is a bio-sourced repellent, and its production and use align with sustainable chemical processes .

Safety and Hazards

Butyl anthranilate may be harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its mist or vapors, and to wash skin thoroughly after handling . Contaminated work clothing should not be allowed out of the workplace .

Zukünftige Richtungen

Butyl anthranilate has been identified as a potential safe and effective insect repellent . It is being evaluated for use in agriculture and for protecting humans and animals from insects . There is a growing demand for natural alternatives to synthetic repellents, and butyl anthranilate, being a compound found in fruit and already approved for use as a food additive, presents a promising option .

Biochemische Analyse

Biochemical Properties

Butyl anthranilate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with esterases, which are enzymes that catalyze the hydrolysis of ester bonds. The interaction between butyl anthranilate and esterases results in the breakdown of the ester bond, releasing anthranilic acid and butanol . Additionally, butyl anthranilate can interact with amine oxidases, leading to the formation of corresponding aldehydes and ammonia .

Cellular Effects

Butyl anthranilate has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific receptors and enzymes. For instance, butyl anthranilate has been shown to activate certain G-protein coupled receptors (GPCRs), leading to downstream signaling events that impact gene expression and cellular metabolism . Furthermore, butyl anthranilate can influence the expression of genes involved in detoxification processes, thereby affecting cellular responses to oxidative stress .

Molecular Mechanism

The molecular mechanism of butyl anthranilate involves its binding interactions with biomolecules. Butyl anthranilate can bind to the active sites of enzymes, such as esterases and amine oxidases, inhibiting or activating their catalytic functions . This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, butyl anthranilate can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of butyl anthranilate can change over time due to its stability and degradation. Butyl anthranilate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that butyl anthranilate can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .

Dosage Effects in Animal Models

The effects of butyl anthranilate vary with different dosages in animal models. At low doses, butyl anthranilate has been observed to have minimal toxic effects and can enhance certain cellular functions . At high doses, butyl anthranilate can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels.

Metabolic Pathways

Butyl anthranilate is involved in various metabolic pathways, including those related to its breakdown and utilization. It interacts with enzymes such as esterases and amine oxidases, leading to the formation of metabolites like anthranilic acid, butanol, and corresponding aldehydes . These metabolites can further participate in metabolic flux, influencing the levels of other metabolites and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, butyl anthranilate is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cell, butyl anthranilate can localize to various cellular compartments, including the cytoplasm and organelles, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of butyl anthranilate is influenced by targeting signals and post-translational modifications. Butyl anthranilate can be directed to specific compartments, such as the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules . These interactions can affect the compound’s activity and function, leading to changes in cellular processes and overall cell function.

Eigenschaften

IUPAC Name |

butyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-6-4-5-7-10(9)12/h4-7H,2-3,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIYGGQINIVDNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Record name | BUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024683 | |

| Record name | Butyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl anthranilate is a dark brown liquid. Insoluble in water. (NTP, 1992), A colourless or very pale straw-Coloured liquid; Mild sweet, fruity, floral aroma | |

| Record name | BUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1527/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

360 °F at 760 mmHg (NTP, 1992), 303.00 °C. @ 760.00 mm Hg | |

| Record name | BUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), Insoluble in water; Soluble in oils, Soluble (in ethanol) | |

| Record name | BUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1527/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.067-1.073 | |

| Record name | Butyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1527/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7756-96-9 | |

| Record name | BUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl anthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7756-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007756969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL ANTHRANILATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73DAT3M81O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

less than 32 °F (NTP, 1992) | |

| Record name | BUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Butyl Anthranilate against insects?

A: While the exact mechanism is still under investigation, research suggests that Butyl Anthranilate, along with other anthranilates, acts primarily as a repellent rather than an insecticide. Studies have shown its efficacy in deterring various insect species, including mosquitoes (Aedes aegypti) [, ] and the Spotted Wing Drosophila (Drosophila suzukii) [], from approaching potential hosts or oviposition sites. This repellency is thought to be mediated by the insect's olfactory system, where Butyl Anthranilate interacts with specific receptors, triggering avoidance behavior.

Q2: How does the repellent effect of Butyl Anthranilate differ from that of other anthranilates like Methyl N,N-dimethyl anthranilate?

A: Interestingly, research indicates that while Butyl Anthranilate and Methyl N,N-dimethyl anthranilate both exhibit repellent properties, their effectiveness varies depending on the insect species and the behavioral context [, ]. For instance, in studies with Aedes aegypti mosquitoes, Butyl Anthranilate primarily deterred oviposition but had little impact on host-seeking behavior, while Methyl N,N-dimethyl anthranilate effectively repelled mosquitoes seeking a blood meal []. This suggests that subtle differences in the chemical structure of anthranilates may lead to distinct interactions with insect olfactory receptors, resulting in specific behavioral responses.

Q3: What research has been conducted to explore the use of Butyl Anthranilate in controlling the spread of invasive ant species?

A: Studies have investigated the repellent effects of Butyl Anthranilate against the red imported fire ant (Solenopsis invicta) []. Promisingly, even extremely low concentrations of Butyl Anthranilate were found to effectively prevent fire ant nesting, demonstrating its potential as a repellent for this invasive species []. This could lead to new strategies for controlling the spread of fire ants, particularly during the transportation of goods from infested areas.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B1203027.png)